2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with benzylsulfanyl, 2-methylphenyl, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-methylphenylamine and a suitable carbonyl compound.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylsulfanyl group onto the tetrahydropyridine ring, often using benzylthiol and a suitable leaving group.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The carbonitrile group can form hydrogen bonds with biological macromolecules, affecting their function. The overall effect depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)-N-(3-fluoro-2-methylphenyl)acetamide
- 2-Methoxyphenyl isocyanate
Uniqueness
2-(Benzylsulfanyl)-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydropyridine ring, benzylsulfanyl group, and carbonitrile group in a single molecule provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
6-benzylsulfanyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H18N2OS/c1-14-7-5-6-10-16(14)17-11-19(23)22-20(18(17)12-21)24-13-15-8-3-2-4-9-15/h2-10,17H,11,13H2,1H3,(H,22,23) |
InChI Key |
HDBOGWPOHOTWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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